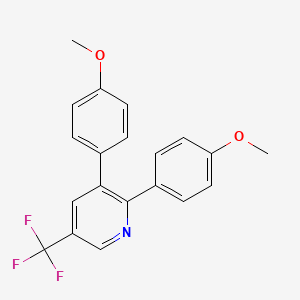

2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2,3-bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO2/c1-25-16-7-3-13(4-8-16)18-11-15(20(21,22)23)12-24-19(18)14-5-9-17(26-2)10-6-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYCFPGPWPSBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyridine precursor under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is used as a building block in organic synthesis and as a ligand in coordination chemistry. Due to its potential biological activities, it is also investigated for its antimicrobial and anticancer properties. Additionally, it is explored for its potential as a pharmaceutical intermediate and in the development of advanced materials and specialty chemicals.

This compound has potential biological activities, particularly in medicinal chemistry and pharmacology. Research indicates that pyridine derivatives exhibit significant antimicrobial activity, suggesting that this compound may possess similar properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its passage through biological membranes, while the methoxyphenyl groups may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions. Methoxy groups can be oxidized to form corresponding quinones, while the pyridine ring can be reduced to form piperidine derivatives. The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include potassium permanganate or chromium trioxide under acidic conditions for oxidation, catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols in the presence of a base like sodium hydride for substitution.

Related Compounds

Structural analogs include 2,3-Bis(4-methoxyphenyl)quinoxaline and 2,3-Bis(trifluoromethyl)-4-methoxyphenyl-α,α-difluoro-4-n-propylbenzyl ether. The unique combination of a pyridine core with methoxyphenyl and trifluoromethyl substituents imparts distinct chemical reactivity and potential biological activity to this compound, setting it apart from similar compounds.

Research Findings

Wirkmechanismus

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Lipophilicity : The target compound’s bis(4-methoxyphenyl) groups increase hydrophobicity (higher logP) compared to hydroxyl- or amine-containing analogues (e.g., 5-(3-fluoro-4-methoxyphenyl)-2-hydroxypyridine) .

- Electron Effects : The -CF₃ group withdraws electrons, while methoxy groups donate electrons, creating a polarized electronic environment. Chlorinated analogues (e.g., 2,3-dichloro-5-CF₃-pyridine) exhibit stronger electron-withdrawing effects, enhancing electrophilicity .

Stability and Reactivity Trends

- Target Compound : Steric hindrance from bis(4-methoxyphenyl) groups likely reduces susceptibility to nucleophilic attack compared to halogenated analogues.

- Chlorinated Analogues : Higher reactivity toward substitution (e.g., 2,3-dichloro-5-CF₃-pyridine) enables functionalization in agrochemical synthesis .

Biologische Aktivität

2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is an organic compound characterized by a unique pyridine structure substituted with two 4-methoxyphenyl groups and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyridine precursor under acidic or basic conditions. The trifluoromethyl group can be introduced through nucleophilic substitution or using trifluoromethylating agents like trifluoromethyl iodide .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The observed IC50 values suggest a potent effect on cancer cell viability compared to standard chemotherapeutics like 5-Fluorouracil .

The mechanism by which this compound exerts its biological effects is believed to involve the following:

- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its passage through biological membranes.

- Enzyme Interaction : The methoxyphenyl groups may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Study on Anticancer Activity

A study published in a peer-reviewed journal highlighted the compound's ability to inhibit cell growth in MDA-MB-231 cells with an IC50 value significantly lower than that of traditional treatments. The study also noted minimal toxicity to non-cancerous cells, indicating a favorable therapeutic index .

Comparative Analysis with Similar Compounds

A comparative analysis has been conducted between this compound and similar compounds such as 2,3-Bis(4-methoxyphenyl)quinoxaline. Results indicated that while both compounds share structural similarities, their biological activities differ significantly due to variations in their core structures .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (µM) | Target Cell Line | Toxicity Level |

|---|---|---|---|

| This compound | 0.126 | MDA-MB-231 (Breast Cancer) | Low (non-cancerous cells) |

| 5-Fluorouracil | 17.02 | MDA-MB-231 | Moderate |

| 2,3-Bis(4-methoxyphenyl)quinoxaline | Varies | Various | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.